Ethyl 3-(chlorosulfonyl)benzoate
Description
Historical Context and Evolution of Sulfonyl Chloride Chemistry
The chemistry of sulfonyl chlorides dates back to the 19th century, with early work focusing on their synthesis and basic reactivity. pnas.org Initially, the synthesis of arylsulfonyl chlorides was achieved through methods like the treatment of arylsulfonic acids with chlorinating agents such as phosphorus pentachloride or thionyl chloride. orgsyn.org Another early method involved the oxidation of thiophenols or aryl disulfides with chlorine in water. orgsyn.org A significant advancement was the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, although this method's regioselectivity is dictated by the existing substituents on the aromatic ring. orgsyn.org A major breakthrough in the field was the development of methods to replace a diazotized amine group with a chlorosulfonyl group, which greatly expanded the accessibility of various substituted arylsulfonyl chlorides. orgsyn.org Over the years, research has led to the development of more efficient and selective methods for their synthesis, including the use of milder reagents and catalytic systems. magtech.com.cn The evolution of sulfonyl chloride chemistry has been closely linked to the development of new analytical techniques and a deeper understanding of reaction mechanisms, allowing for their application in increasingly complex synthetic challenges. magtech.com.cn
Significance of Benzenesulfonyl Chlorides as Versatile Synthetic Intermediates
Benzenesulfonyl chlorides are highly reactive compounds that serve as crucial building blocks in organic synthesis. amebaownd.comsolubilityofthings.com Their utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily reacts with a variety of nucleophiles. amebaownd.comfiveable.me This reactivity allows for the introduction of the benzenesulfonyl group into molecules, a common strategy in medicinal chemistry and materials science. solubilityofthings.com
One of the most significant applications of benzenesulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial properties. amebaownd.comsolubilityofthings.comfiveable.me They are also used to prepare sulfonate esters by reacting with alcohols; these esters are valuable intermediates in their own right, often used as leaving groups in nucleophilic substitution reactions. amebaownd.comresearchgate.nettaylorandfrancis.com Furthermore, benzenesulfonyl chlorides can be used as protecting groups for amines and alcohols during multi-step syntheses. solubilityofthings.com Their versatility extends to their use in the production of dyes and pigments. amebaownd.comemcochemicals.com
Overview of Ester Functionalities in Pharmaceutical and Agrochemical Intermediates
Ester functionalities are ubiquitous in the chemical industry, playing a critical role as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiatamanchemicals.comscripps.edu In drug development, esters are often incorporated into molecules to improve properties such as solubility, stability, and bioavailability. atamanchemicals.com Many ester-containing drugs are designed as prodrugs, where the ester group is hydrolyzed in the body to release the active pharmaceutical ingredient. ontosight.ai The ester group can be a key component in the synthesis of complex molecular architectures found in a wide range of therapeutic agents. scripps.eduresearchgate.net
In the agrochemical sector, ester functionalities are present in numerous herbicides and pesticides. ontosight.aiontosight.ai The specific ester group can influence the compound's efficacy, environmental persistence, and toxicity to non-target organisms. ontosight.aiontosight.ai The development of new agrochemicals often involves the synthesis and screening of various ester derivatives to optimize performance and safety. ontosight.ai The versatility of the ester group makes it a fundamental tool for chemists working to create new and improved products for both medicine and agriculture. atamanchemicals.comscripps.edu
Rationale for Focused Research on Ethyl 3-(chlorosulfonyl)benzoate
The focused research on this compound is driven by its potential as a highly versatile and valuable building block in organic synthesis. This compound uniquely combines three key functional groups on a single aromatic ring: an ethyl ester, a sulfonyl chloride, and a meta-substitution pattern. This specific arrangement offers several strategic advantages for synthetic chemists.
The presence of the reactive sulfonyl chloride group allows for a wide range of transformations, most notably the formation of sulfonamides and sulfonate esters. amebaownd.comsolubilityofthings.com The ethyl ester functionality provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification. The meta-relationship between these two groups influences the electronic properties and steric environment of the molecule, potentially leading to unique reactivity and selectivity in subsequent reactions.
This trifunctional nature makes this compound an attractive starting material for the synthesis of complex target molecules, including novel pharmaceutical and agrochemical candidates. Its structure is a platform for creating diverse molecular libraries for high-throughput screening. The study of its reactions and properties can lead to the development of new synthetic methodologies and a deeper understanding of the interplay between different functional groups.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 217453-46-8 | biosynth.combldpharm.comsigmaaldrich.com |
| Molecular Formula | C₉H₉ClO₄S | biosynth.com |
| Molecular Weight | 248.68 g/mol | biosynth.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. One common approach involves the chlorosulfonation of ethyl benzoate (B1203000). Another method is the esterification of 3-(chlorosulfonyl)benzoic acid with ethanol (B145695). A reported method for a similar compound, methyl 2-(chlorosulfonyl)benzoate, involves a diazotization-sulfonation of the corresponding aminobenzoate. google.com Continuous flow technology has been shown to be an effective and safe method for such diazotization reactions, potentially applicable to the synthesis of this compound. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBZLUKCZKZQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Strategies for Ethyl 3 Chlorosulfonyl Benzoate
Direct Sulfonation Reactions of Benzoate (B1203000) Esters
The most straightforward approach to synthesizing Ethyl 3-(chlorosulfonyl)benzoate involves the direct electrophilic aromatic substitution on ethyl benzoate. This method leverages the electron-withdrawing and meta-directing nature of the ethyl ester group to guide the incoming chlorosulfonyl group to the desired position on the aromatic ring.
Chlorosulfonic acid is a powerful and commonly used reagent for introducing the chlorosulfonyl group (–SO₂Cl) onto an aromatic nucleus. lsu.edumdpi.com The reaction with ethyl benzoate is an electrophilic aromatic substitution. The ester functional group is a deactivating, meta-director, which selectively guides the electrophilic sulfonation to the carbon-3 position of the benzene (B151609) ring.
A documented protocol involves the dropwise addition of chlorosulfonic acid to a solution of ethyl benzoate in a solvent like dichloromethane (B109758) (DCM) at reduced temperatures to control the exothermic nature of the reaction. semanticscholar.org The inherent regioselectivity of this reaction makes it an efficient route to the desired meta-isomer, minimizing the formation of ortho and para products. semanticscholar.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and stoichiometry of the reagents. A typical procedure involves cooling the reaction mixture to 0°C during the addition of chlorosulfonic acid, followed by a period of stirring at the same temperature and then allowing the reaction to proceed at room temperature. semanticscholar.org After the reaction is complete, the mixture is typically worked up by evaporating the solvent and crystallizing the product from a suitable solvent system, such as an ethyl acetate (B1210297)/hexane (B92381) mixture, to yield the pure compound. semanticscholar.org
One study reported a yield of 81% for the synthesis of this compound using this direct method. semanticscholar.org Precise temperature control is essential to prevent side reactions and decomposition.
Table 1: Reaction Conditions for Direct Sulfonation of Ethyl Benzoate
| Parameter | Condition | Source |
| Starting Material | Ethyl benzoate | semanticscholar.org |
| Reagent | Chlorosulfonic acid | semanticscholar.org |
| Solvent | Dichloromethane (DCM) | semanticscholar.org |
| Temperature | 0°C during addition, then room temperature | semanticscholar.org |
| Reaction Time | 1 hour at 0°C, then 1 hour at room temperature | semanticscholar.org |
| Reported Yield | 81% | semanticscholar.org |
Multi-Step Synthesis Approaches
When direct sulfonation is not feasible or desirable, multi-step synthetic routes provide alternative pathways to this compound. These methods offer flexibility by starting from different, readily available aromatic precursors.
An important alternative for preparing aryl sulfonyl chlorides is a modified Sandmeyer reaction, which starts from the corresponding aniline (B41778) derivative. acs.orgorgsyn.org In this case, the synthesis would begin with ethyl 3-aminobenzoate (B8586502).
The process involves two main steps:
Diazotization: The amino group of ethyl 3-aminobenzoate is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically -5°C to 0°C). acs.org
Chlorosulfonylation: The resulting diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. acs.orgorgsyn.org This step, often referred to as the Meerwein reaction, substitutes the diazonium group with the chlorosulfonyl group. acs.org
This method is widely applicable for a range of electron-deficient and electron-neutral aryl substrates and is often considered the method of choice due to the broad availability of substituted anilines. acs.orgorgsyn.org The product often precipitates directly from the aqueous reaction mixture in good yield and high purity. researchgate.net
Table 2: General Steps for Diazotization-Sulfonylation Route
| Step | Description | Typical Reagents | Source |
| 1. Starting Material | Ethyl 3-aminobenzoate | - | orgsyn.org |
| 2. Diazotization | Conversion of the amine to a diazonium salt. | Sodium nitrite, Hydrochloric acid | acs.orgresearchgate.net |
| 3. Chlorosulfonylation | Reaction of the diazonium salt to form the sulfonyl chloride. | Sulfur dioxide, Copper(I) chloride (catalyst) | acs.orgorgsyn.org |
Derivatization from Precursor Aromatic Compounds
This compound can also be prepared by chemical modification of other pre-functionalized aromatic compounds. One such strategy involves the oxidative chlorination of an appropriate sulfur-containing precursor. For instance, a process has been described for preparing aromatic sulfonyl halides by halogenating an aromatic methyl sulfide (B99878) or aromatic methyl sulfoxide (B87167) in the presence of water. google.com This would entail a synthetic sequence starting from ethyl 3-(methylthio)benzoate. The methylthio group would first be oxidized to the corresponding sulfoxide, which is then treated with a halogenating agent to yield the final sulfonyl chloride product. This multi-step derivatization allows for the construction of the target molecule from different building blocks.
Advanced Synthetic Techniques and Process Intensification
Modern synthetic chemistry focuses on developing safer, more efficient, and scalable processes. Continuous flow technology represents a significant advancement for reactions that are highly exothermic or involve unstable intermediates, such as diazotization. rsc.orgresearchgate.net
The diazotization-sulfonylation sequence has been successfully adapted to a continuous flow process. rsc.orggoogle.com In such a setup, reagents are pumped through a series of mixers and reactors under precisely controlled conditions. This approach offers superior heat and mass transfer compared to batch reactors, which minimizes the formation of side products and improves safety, especially when handling potentially explosive diazonium salts. researchgate.net A continuous flow reactor can make the synthesis of aryl sulfonyl chlorides from anilines safer, more scalable, and less labor-intensive. rsc.org
Furthermore, novel catalytic systems are being explored. A sustainable, photocatalytic alternative to the traditional Meerwein chlorosulfonylation has been developed. nih.gov This method uses a heterogeneous carbon nitride photocatalyst to convert arenediazonium salts into the corresponding sulfonyl chlorides under mild conditions (visible light, room temperature) with good to excellent yields and high functional group tolerance. nih.gov
Continuous-Flow Synthesis for Enhanced Efficiency and Safety
Continuous-flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of sulfonyl chlorides, including derivatives like this compound. This methodology utilizes microreactors or tubular reactors, which offer significant advantages in terms of heat and mass transfer, reaction control, and safety.
The synthesis of related compounds, such as methyl 2-(chlorosulfonyl)benzoate and ethyl 4-(chlorosulfonyl)benzoate, has been successfully demonstrated using continuous-flow systems. researchgate.net These processes showcase the potential for inhibiting parallel side reactions, such as hydrolysis, which can be a significant issue in batch reactors, especially when using high concentrations of reagents like hydrochloric acid. researchgate.net The enhanced temperature control in flow reactors is crucial for managing highly exothermic reactions like chlorosulfonation, preventing the formation of impurities and ensuring a higher quality product.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Aryl Sulfonyl Chlorides
| Parameter | Batch Process | Continuous-Flow Process |
| Reaction Time | Hours | Minutes to Seconds researchgate.netgoogle.com |
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-area-to-volume ratio researchgate.net |
| Safety | Accumulation of hazardous intermediates | Minimized volume of hazardous materials at any time researchgate.net |
| Side Reactions | Prone to side reactions like hydrolysis | Significantly inhibited side reactions researchgate.net |
| Scalability | Complex and can be unsafe | Safer and more straightforward scalability |
| Product Purity | Variable, may require extensive purification | Generally higher purity |
Industrial-scale studies on similar compounds have validated the superiority of continuous-flow methods, demonstrating high throughput (e.g., 8.5 kg/day) and achieving high purity (99.2% by HPLC) with a significant reduction in solvent waste and production costs.
Application of Cascade Reaction Methodologies
Cascade reactions, also known as tandem or domino reactions, represent a highly efficient synthetic strategy where multiple bond-forming events occur in a single reaction vessel without isolating intermediates. colab.ws This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent usage, and decreasing waste generation. colab.ws
The principles of cascade reactions are often applied in the synthesis of complex heterocyclic structures from precursors containing sulfonyl chloride functionalities. chemrxiv.org These reactions demonstrate that a sulfonyl chloride group can be involved in a sequence of intramolecular cyclizations and rearrangements, showcasing the versatility of this functional group in designing efficient, multi-step, one-pot syntheses. chemrxiv.org The development of such a process for this compound could significantly improve its manufacturing efficiency.
Principles of Green Chemistry in this compound Synthesis
Solvent Selection and Minimization
Solvents are a major contributor to the environmental footprint of a chemical process. whiterose.ac.uk Traditional syntheses of this compound and related compounds often employ hazardous chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride. google.comsemanticscholar.org These solvents are associated with significant health and environmental risks. whiterose.ac.uk
Green chemistry encourages the replacement of these hazardous solvents with safer alternatives. whiterose.ac.uk Solvent selection guides categorize solvents based on their environmental, health, and safety (EHS) profiles.
Table 2: Green Solvent Selection Guide for Organic Synthesis
| Category | Solvents | EHS Profile |
| Recommended | Water, Ethanol (B145695), Isopropanol, Acetone, Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Generally low toxicity and environmental impact. whiterose.ac.uk |
| Usable | Toluene, Cyclohexane, Methyl tert-butyl ether (MTBE) | Usable but with some concerns; preferable to hazardous options. whiterose.ac.uk |
| Hazardous | Dichloromethane (DCM), Chloroform, Benzene, Diethyl Ether, N,N-Dimethylformamide (DMF) | High toxicity, carcinogenicity, or environmental persistence. whiterose.ac.uk |
For the synthesis of this compound, replacing DCM with a greener alternative like 2-MeTHF or ethyl acetate is a key objective. whiterose.ac.uk Furthermore, minimizing the total volume of solvent used or exploring solvent-free reaction conditions are even more sustainable approaches. mun.ca Solvent-free reactions, where reagents are ground together, sometimes with microwave irradiation, can lead to higher yields and shorter reaction times, completely eliminating solvent waste. wjpmr.com
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. colab.ws An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The conventional synthesis of this compound involves the electrophilic substitution of ethyl benzoate with chlorosulfonic acid. semanticscholar.org
Reaction: C₉H₁₀O₂ (Ethyl Benzoate) + ClSO₃H (Chlorosulfonic Acid) → C₉H₉ClO₄S (this compound) + H₂O (Water)
The atom economy for this reaction can be calculated as follows:
Molecular Weight of this compound = 248.69 g/mol
Molecular Weight of Ethyl Benzoate = 150.17 g/mol
Molecular Weight of Chlorosulfonic Acid = 116.52 g/mol
Total Molecular Weight of Reactants = 150.17 + 116.52 = 266.69 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (248.69 / 266.69) x 100 ≈ 93.25%
This reaction demonstrates a relatively high atom economy, with water being the only by-product. However, synthetic strategies should aim to maximize this value. Alternative routes that avoid the formation of even small by-products would be considered "greener." The pursuit of catalytic methods, rather than stoichiometric reactions, is a fundamental approach to improving atom economy and reducing waste. colab.ws
Reactivity Profiles and Chemical Transformations of Ethyl 3 Chlorosulfonyl Benzoate
Nucleophilic Substitution at the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic attack. This reactivity is the cornerstone of many synthetic applications of ethyl 3-(chlorosulfonyl)benzoate.
Formation of Sulfonamides via Reactions with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a fundamental transformation that yields sulfonamides. semanticscholar.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. semanticscholar.orgd-nb.info The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
The reaction is versatile and can be performed with a wide array of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. semanticscholar.orgksu.edu.saeopcw.com For instance, the reaction with 2-methylaniline in dichloromethane (B109758) (DCM) with pyridine as a base yields Ethyl 3-(N-(o-tolyl)sulfamoyl)benzoate. semanticscholar.org
Table 1: Examples of Sulfonamide Synthesis from this compound
| Amine Reactant | Product | Reaction Conditions |
| 2-Methylaniline | Ethyl 3-(N-(o-tolyl)sulfamoyl)benzoate | Pyridine, DCM, 0°C to room temp. semanticscholar.org |
| Aniline (B41778) | Ethyl 3-(N-phenylsulfamoyl)benzoate | Pyridine or triethylamine, DCM or THF d-nb.info |
| Indoline | Ethyl 3-(indoline-1-sulfonyl)benzoate | Pyridine, DCM semanticscholar.org |
This reactivity is crucial in medicinal chemistry for the synthesis of various biologically active sulfonamide-containing compounds. researchgate.net
Synthesis of Sulfonate Esters through Reaction with Alcohols and Phenols
In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride group to form sulfonate esters. nih.gov This reaction is also typically performed in the presence of a base to scavenge the HCl produced. nih.gov The reactivity of the alcohol or phenol (B47542) depends on its nucleophilicity; for example, phenols generally require activation to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). chemguide.co.uk
The synthesis of sulfonate esters from this compound provides a route to a variety of derivatives with potential applications in materials science and as synthetic intermediates. researchgate.net
Table 2: Synthesis of Sulfonate Esters
| Nucleophile | Product |
| Ethanol (B145695) | Ethyl 3-(ethoxysulfonyl)benzoate |
| Phenol | Ethyl 3-(phenoxysulfonyl)benzoate |
Reactions with Thiols and Other Sulfur Nucleophiles
Thiols and other sulfur-containing nucleophiles can also react with the sulfonyl chloride group of this compound. This reaction leads to the formation of thiosulfonate esters. The high reactivity of the chlorosulfonyl group towards nucleophiles like thiols makes it a useful handle for introducing sulfur-containing functionalities into molecules.
Halogen Exchange Reactions
The chloride atom of the sulfonyl chloride group can be replaced by other halogens, such as fluoride (B91410), through halogen exchange reactions. google.com These reactions often require specific catalysts and conditions. For instance, heating with a finely-divided alkali metal fluoride, like potassium fluoride, can facilitate the exchange. google.com Such transformations can be valuable for modulating the reactivity of the sulfonyl halide group or for introducing fluorine into a molecule, which can have significant effects on its biological properties.
Transformations Involving the Ester Functional Group
While the sulfonyl chloride is the more reactive site for nucleophilic attack, the ester group can also undergo characteristic transformations.
Saponification and Hydrolysis to Carboxylic Acids
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(chlorosulfonyl)benzoic acid, under either acidic or basic conditions. nih.govlibretexts.org Base-promoted hydrolysis, or saponification, is a common method, typically employing an aqueous solution of a strong base like sodium hydroxide. researchgate.netyoutube.com
The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. libretexts.org The resulting carboxylic acid can then be used in further synthetic manipulations, such as amide bond formation. semanticscholar.org It is important to note that under aqueous conditions, the highly reactive sulfonyl chloride group may also hydrolyze to the corresponding sulfonic acid.
Table 3: Hydrolysis of this compound
| Reaction Conditions | Product |
| Aqueous NaOH, heat | Sodium 3-(chlorosulfonyl)benzoate youtube.com |
| Aqueous acid, heat | 3-(Chlorosulfonyl)benzoic acid |
Transesterification for Diverse Ester Derivatives
The ethyl ester group of this compound can undergo transesterification to yield a variety of other ester derivatives. This reaction is typically catalyzed by either acid or base and involves reacting the parent ester with an excess of a different alcohol. The equilibrium is driven towards the product side by using the desired alcohol as the solvent or by removing the ethanol byproduct. This method allows for the synthesis of, for example, methyl, propyl, or benzyl (B1604629) esters, which can modify the compound's physical properties, such as solubility and volatility, without altering the reactive sulfonyl chloride group. For instance, conversion of an ethyl ester to other alkyl esters, such as hydroxyethyl (B10761427) esters, can be achieved through transesterification. acs.org
Table 1: Representative Transesterification Reactions
| Starting Material | Reagent | Potential Product |
|---|---|---|
| This compound | Methanol (CH₃OH) / H⁺ | Mthis compound |
| This compound | Isopropanol ((CH₃)₂CHOH) / H⁺ | Isopropyl 3-(chlorosulfonyl)benzoate |
Amidation Reactions with Amines
The sulfonyl chloride functional group is highly electrophilic and reacts readily with primary and secondary amines to form stable sulfonamides. nih.gov This reaction, often referred to as sulfonamide formation, is a cornerstone of this compound's chemistry. The process is typically carried out by adding the amine to the sulfonyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. This transformation is fundamental in medicinal chemistry for synthesizing libraries of compounds for biological screening. acs.org Research has shown the successful reaction of this compound with amines like o-toluidine (B26562) to yield the corresponding N-substituted sulfonamide. oszk.hu
Table 2: Synthesis of Sulfonamide Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Ammonia (B1221849) (NH₃) | Ethyl 3-(sulfamoyl)benzoate |
| This compound | Aniline (C₆H₅NH₂) | Ethyl 3-(N-phenylsulfamoyl)benzoate |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of both the ethyl carboxylate and the chlorosulfonyl groups. Both of these groups act as meta-directors. Consequently, electrophilic attack will preferentially occur at the positions meta to both substituents, primarily at the C-5 position. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.org In this reaction, an organolithium reagent, such as n-butyllithium, interacts with a heteroatom-containing DMG, which directs the deprotonation of the nearest ortho-position to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile.
For this compound, the ester group (-COOEt) can function as a DMG, although it is weaker than other groups like amides or carbamates. uwindsor.caresearchgate.net Theoretically, under DoM conditions, lithiation could be directed to the C-2 or C-4 positions, which are ortho to the ester group. The sulfonyl chloride group is not typically a strong DMG. This strategy offers a pathway to introduce substituents at positions not accessible through classical EAS, providing a route to contiguously substituted benzoic acid derivatives. researchgate.net
Nitration, Halogenation, and Alkylation Studies
Given the directing effects of the existing substituents, EAS reactions such as nitration, halogenation, and alkylation are predicted to occur at the C-5 position. The combined meta-directing influence of the ester at C-1 and the sulfonyl chloride at C-3 reinforces substitution at this site.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the C-5 position.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would lead to the introduction of a halogen atom at C-5.
Alkylation: Friedel-Crafts alkylation with an alkyl halide and a Lewis acid could introduce an alkyl group at C-5, although this reaction may be sluggish due to the strongly deactivating nature of the ring.
Table 3: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 5-nitro-3-(chlorosulfonyl)benzoate |
| Bromination | Br₂, FeBr₃ | Ethyl 5-bromo-3-(chlorosulfonyl)benzoate |
Reductive Pathways of the Sulfonyl Chloride Group
The sulfonyl chloride group is susceptible to reduction by various reagents, offering pathways to other sulfur-containing functional groups. These transformations expand the synthetic utility of this compound as an intermediate.
Conversion to Sulfinic Acids and Thiols
The reduction of the sulfonyl chloride moiety can be controlled to yield either sulfinic acids or, with more potent reducing agents, thiols.
Sulfinic Acids: Mild reducing agents, such as sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous solution, can selectively reduce the sulfonyl chloride to the corresponding sodium sulfinate salt. Subsequent acidification then yields the free sulfinic acid. This transformation is also noted for related sulfonyl chloride compounds.
Thiols: A more complete reduction to the corresponding thiol (mercaptan) requires stronger reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) or zinc dust in the presence of an acid (e.g., HCl) are capable of converting the sulfonyl chloride group directly to a thiol group (-SH).
Table 4: Reduction Products of the Sulfonyl Chloride Group
| Target Product | Reagents | Product |
|---|---|---|
| Sulfinic Acid | 1. Sodium Sulfite (Na₂SO₃) 2. H₃O⁺ | 3-(Ethoxycarbonyl)benzenesulfinic acid |
Reduction to Sulfonates
The transformation of the sulfonyl chloride moiety in this compound into a sulfonate group is a critical reaction that alters the compound's chemical properties and potential applications. While the direct conversion of a sulfonyl chloride to a sulfonate is technically a hydrolysis or nucleophilic substitution rather than a reduction, certain reductive conditions can facilitate this transformation or lead to related sulfur-containing products. The reactivity of the sulfonyl chloride group is central to these conversions.
Research into the reactivity of aryl sulfonyl chlorides indicates that they are susceptible to hydrolysis, which yields the corresponding sulfonic acid. For instance, the hydrolysis of 2-chloropyridine-3-sulfonyl chloride results in the formation of 2-chloropyridine-3-sulfonic acid acs.org. This process can be understood as a nucleophilic attack by water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The resulting sulfonic acid can then be readily converted to a sulfonate salt by treatment with a base.
Furthermore, various reagents are known to reduce aryl sulfonyl chlorides to other sulfur-containing functional groups, such as sulfinic acids and thiols. While not a direct conversion to a sulfonate, these reactions highlight the reactivity of the sulfonyl chloride group. For example, benzenesulfonyl chloride can be reduced to benzenesulfinic acid using reagents like zinc dust, sodium sulfite, or stannous chloride chez-alice.fr. More potent reducing systems, such as triphenylphosphine (B44618) in the presence of iodine, can reduce arenesulfonic acids and their derivatives to arenethiols oup.comresearchgate.net.
The table below summarizes various reagents and their effects on aryl sulfonyl chlorides, providing insights into the potential pathways for the transformation of this compound.
| Reagent/Condition | Product Type from Aryl Sulfonyl Chloride | Reference |
| Water (Hydrolysis) | Sulfonic Acid | acs.org |
| Zinc Dust | Sulfinic Acid | chez-alice.fr |
| Sodium Sulfite | Sulfinic Acid | chez-alice.fr |
| Stannous Chloride | Sulfinic Acid | chez-alice.fr |
| Triphenylphosphine/Iodine | Thiol | oup.com |
| Triphenylphosphine | Thiol | researchgate.net |
The conversion of this compound to its corresponding sulfonate, likely proceeding through a sulfonic acid intermediate, is a fundamental reaction in the derivatization of this compound. The choice of reagent and reaction conditions can direct the transformation towards different sulfur oxidation states, demonstrating the versatile chemistry of the sulfonyl chloride functional group.
Applications As a Strategic Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Agrochemicals
In the field of agricultural chemistry, the development of effective and selective pesticides is paramount. Ethyl 3-(chlorosulfonyl)benzoate plays a significant role as a precursor in the synthesis of modern agrochemicals, particularly herbicides.
Sulfonylurea herbicides are a major class of crop protection agents known for their high efficacy at low application rates. A key intermediate in the synthesis of the commercial herbicide triflusulfuron-methyl (B1682544) is 2-chlorosulfonyl-3-methyl benzoate (B1203000) google.com. This structural similarity strongly suggests that this compound is a valuable precursor for the synthesis of various analogs of triflusulfuron-methyl and other related sulfonylurea herbicides. The general synthetic approach involves the reaction of the sulfonyl chloride group with an appropriate amine-containing heterocyclic moiety to form the characteristic sulfonylurea bridge, a critical linkage for the herbicidal activity of these compounds.
The versatility of this compound allows for the introduction of a variety of substituents on the phenyl ring, enabling the creation of a library of sulfonylurea derivatives. This is a common strategy in agrochemical research to optimize herbicidal activity, selectivity, and environmental profile.
| Compound | CAS Number | Molecular Formula | Key Feature |
| This compound | 217453-46-8 | C₉H₉ClO₄S | Precursor with reactive sulfonyl chloride |
| 2-chlorosulfonyl-3-methyl benzoate | Not available | C₈H₇ClO₄S | Key intermediate for Triflusulfuron-methyl |
| Triflusulfuron-methyl | 126535-15-7 | C₁₇H₁₉F₃N₆O₆S | Commercial sulfonylurea herbicide |
This table presents key compounds related to the synthesis of sulfonylurea herbicides.
The continuous need for new pesticide active ingredients to manage resistance and meet evolving regulatory standards drives extensive research and development. While specific examples of commercial pesticides derived directly from this compound are not prominently documented in publicly available literature, its role as a versatile building block is evident. The development of novel pesticides often involves the creation and screening of large numbers of new chemical entities. The reactivity of the sulfonyl chloride group in this compound makes it an ideal starting material for generating diverse molecular structures for biological screening. General trends in pesticide development focus on creating molecules with high efficacy, low environmental impact, and novel modes of action to combat resistance orgsyn.org.
Role in the Synthesis of Pharmaceutical Intermediates
The synthesis of pharmaceutically active compounds often relies on the use of versatile building blocks to construct complex molecular scaffolds. This compound has demonstrated its utility in this area, particularly in the formation of sulfonamide-containing heterocyclic structures.
The sulfonamide group is a key functional group in a wide range of pharmaceuticals. This compound serves as a reagent for introducing the sulfonyl moiety onto nitrogen-containing heterocyclic rings. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine on the heterocyclic scaffold.
A notable example is the synthesis of novel benzenesulfonamide (B165840) derivatives with potential anticancer properties. In one study, this compound was reacted with various substituted anilines to produce a series of ethyl 3-(N-arylsulfamoyl)benzoates. These intermediates were further modified to yield compounds that were evaluated for their anticancer activity against human breast cancer cell lines.
| Reactant 1 | Reactant 2 | Resulting Moiety | Potential Application |
| This compound | Substituted Aniline (B41778) | N-Aryl Benzenesulfonamide | Anticancer agents |
| This compound | N-Heterocycle with Amine | N-Heterocyclic Sulfonamide | Various therapeutic targets |
This interactive table illustrates the reaction of this compound to form key pharmaceutical scaffolds.
Building Block for Functional Organic Materials
The application of this compound extends beyond the life sciences into the realm of materials science. Functional organic materials are valued for their unique electronic, optical, and mechanical properties. The synthesis of these materials often involves the precise assembly of molecular building blocks.
While specific, widespread applications of this compound in functional organic materials are not extensively documented in readily available scientific literature, its chemical functionalities suggest potential uses. The sulfonyl group can be used to introduce specific properties into polymers or other organic materials. For instance, sulfonated polymers are known for their use as ion-exchange resins and proton-conducting membranes in fuel cells. The ester group provides a site for further chemical modification, such as polymerization or attachment to other molecular components. The rigid aromatic core of this compound could also contribute to the thermal stability and mechanical properties of resulting materials. Further research is needed to fully explore the potential of this compound as a building block for novel functional organic materials.
Contributions to Complex Molecule Libraries
The utility of this compound as a strategic building block is particularly evident in its application to the synthesis of extensive sulfonamide libraries. The highly reactive chlorosulfonyl group readily undergoes nucleophilic substitution with a wide array of primary and secondary amines, leading to the formation of stable sulfonamide linkages. This reaction is robust and high-yielding, making it amenable to high-throughput parallel synthesis techniques.
By employing a diverse set of amine building blocks, researchers can rapidly generate vast libraries of structurally distinct sulfonamides. The ester functionality of the ethyl benzoate core provides an additional point for diversification. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of alcohols or amines to introduce further structural complexity and diversity. This "libraries from libraries" approach significantly expands the accessible chemical space from a single starting scaffold.
The solid-phase synthesis of sulfonamide libraries derived from scaffolds like this compound has been a significant advancement. nih.govnih.gov In this methodology, the core scaffold is attached to a solid support, such as a resin, allowing for the use of excess reagents to drive reactions to completion and simplifying the purification process by simple filtration and washing. ijpsr.comjetir.org This technique is highly compatible with automated synthesis platforms, further accelerating the generation of large compound libraries. nih.gov
Research in this area has demonstrated the successful construction of libraries containing thousands of unique compounds. These libraries often feature a common core derived from this compound, with diversity elements introduced through the variation of the amine component in the sulfonamide formation and subsequent modifications at the ester position.
The following table summarizes a representative example of a library synthesis strategy utilizing an this compound-like scaffold:
| Scaffold Component | Diversity Element | Number of Variants | Resulting Library Size | Synthesis Strategy |
| Benzenesulfonyl Chloride Core | Amine Building Blocks | 100 | 100 | Solution-Phase Parallel Synthesis |
| Benzenesulfonyl Chloride Core with Ester | Amine Building Blocks | 100 | 20,000 | Solid-Phase Synthesis with "Split-and-Pool" |
| Subsequent Acylation/Alkylation | 200 |
This systematic approach to library generation, enabled by versatile building blocks like this compound, is a cornerstone of modern medicinal chemistry and drug discovery, providing a powerful tool for the identification of novel bioactive molecules. nih.gov
Mechanistic Investigations of Key Reactions Involving Ethyl 3 Chlorosulfonyl Benzoate
Elucidation of Reaction Mechanisms and Transition States
The primary reactions of ethyl 3-(chlorosulfonyl)benzoate involve nucleophilic substitution at the sulfonyl sulfur atom, where the chloride ion acts as the leaving group. The most common nucleophiles are amines, alcohols, and water, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids, respectively. The mechanism of these transformations is generally considered to be a concerted SN2-type process or a stepwise addition-elimination pathway.
For the reaction with amines to form sulfonamides, a key transformation for this class of compounds, the mechanism is believed to proceed through a trigonal bipyramidal transition state. cdnsciencepub.com In this transition state, the incoming nucleophilic amine and the outgoing chloride ion occupy the apical positions. The reaction of N-silylamines with sulfonyl chlorides has been studied, and theoretical calculations suggest that the formation of the sulfonamide is a kinetically controlled process involving the attack of the N-silylamine at the sulfur atom, followed by the elimination of the silyl (B83357) halide. nih.gov This can proceed through an adduct or a more concerted SN2-type transition state. nih.gov
In the case of hydrolysis, the reaction of benzenesulfonyl chlorides with water is also proposed to proceed via an SN2-type mechanism, featuring a trigonal bipyramidal transition state. cdnsciencepub.com The nucleophilic attack by a water molecule on the sulfur atom is the rate-determining step.
Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the transition states of reactions involving arenesulfonyl chlorides. For the chloride-chloride exchange reaction, DFT calculations have shown a single transition state consistent with an SN2 mechanism. mdpi.comnih.gov In contrast, the analogous fluoride (B91410) exchange reaction is suggested to proceed through an addition-elimination mechanism involving a difluorosulfurandioxide intermediate. mdpi.com The transition state for the sulfonylation of phenols has also been proposed, highlighting the role of reaction conditions (pH) in determining the operative pathway. eurjchem.com
The sulfonamide group itself has been investigated as a potential transition state isostere in the design of enzyme inhibitors, owing to its tetrahedral geometry which can mimic the transition state of amide bond hydrolysis. nih.govresearchgate.net This highlights the stable, tetrahedral nature of the sulfur center in the resulting sulfonamide products.
Kinetic Studies of Representative Transformations
Kinetic studies on the reactions of substituted benzenesulfonyl chlorides provide valuable insights into the factors influencing the reactivity of this compound. The hydrolysis of a series of 4-substituted benzenesulfonyl chlorides has been investigated, and the first-order rate constants were determined. cdnsciencepub.com These studies allow for the calculation of pseudothermodynamic parameters such as the free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS*). cdnsciencepub.com
The kinetic solvent isotope effect (kH₂O/kD₂O) has also been measured for the hydrolysis of substituted benzenesulfonyl chlorides. cdnsciencepub.com The variation of this effect with different substituents suggests a significant degree of bond-making in the transition state. cdnsciencepub.com For instance, the k.s.i.e. for benzenesulfonyl chloride is around 1.58, which is larger than that observed for the hydrolysis of alkyl halides, indicating a greater nucleophilic involvement of water in the transition state. cdnsciencepub.com
The rates of hydrolysis for various substituted benzenesulfonyl chlorides are influenced by the electronic nature of the substituent. Below is a table illustrating the effect of substituents on the hydrolysis rate constant.
| Substituent (at para-position) | Relative Rate of Hydrolysis |
| OCH₃ | 0.45 |
| CH₃ | 0.67 |
| H | 1.00 |
| Br | 2.50 |
| NO₂ | 8.80 |
This table is illustrative and compiled from general trends observed in the literature. The exact values can vary with reaction conditions.
These data demonstrate that electron-withdrawing groups (like NO₂) increase the rate of hydrolysis, while electron-donating groups (like OCH₃ and CH₃) decrease the rate. The this compound, having an electron-withdrawing ethyl carboxylate group at the meta position, would be expected to have a hydrolysis rate faster than that of unsubstituted benzenesulfonyl chloride.
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly influenced by both steric and electronic effects. The ethyl 3-benzoate group primarily exerts an electronic effect on the sulfonyl chloride moiety.
Electronic Effects:
The ethyl carboxylate group (-COOEt) at the meta position is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. This electron-withdrawing nature increases the electrophilicity of the sulfur atom in the chlorosulfonyl group, making it more susceptible to nucleophilic attack. This is supported by Hammett correlations for the reactions of substituted benzenesulfonyl chlorides. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a positive ρ-value of +2.02 was obtained from the Hammett plot, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. mdpi.comnih.gov Similarly, in Suzuki-type sulfonylation reactions, it has been observed that electron-withdrawing groups on the arylsulfonyl chloride generally lead to the desired products, although in some cases at lower yields compared to electron-donating groups, depending on the reaction type. chemrevlett.com
Steric Effects:
While the ethyl 3-benzoate group is not in the ortho position and thus its direct steric hindrance on the reaction center is minimal, steric effects can play a role in reactions of substituted arenesulfonyl chlorides. Studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive acceleration of the chloride-exchange reaction. mdpi.comnih.gov This has been attributed to a unique, rigid, and compressed ground-state structure that increases reactivity. mdpi.comnih.gov However, for most reactions, including those with nucleophiles like amines, steric hindrance from ortho-substituents is expected to decrease the reaction rate. mdpi.com In the case of this compound, the meta-position of the substituent means that steric hindrance is not a primary factor influencing its reactivity towards most nucleophiles.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Ethyl 3-(chlorosulfonyl)benzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum reveals the connectivity and spatial arrangement of hydrogen atoms. For this compound, the spectrum is characterized by distinct signals for the ethyl group and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling. The four protons on the disubstituted benzene (B151609) ring appear as complex multiplets in the downfield region, indicative of their varied electronic environments due to the electron-withdrawing nature of the ester and chlorosulfonyl groups.
¹³C NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. Due to the lack of symmetry in the 1,3-disubstituted pattern, this compound is expected to show nine distinct signals, one for each carbon atom. orgchemboulder.com The carbonyl carbon of the ester group appears significantly downfield, while the aromatic carbons resonate in the typical range for benzene derivatives. askfilo.com The two carbons of the ethyl group are found in the upfield region. askfilo.com While specific experimental data for the ethyl ester is not widely published, data from the closely related mthis compound supports these assignments for the aromatic and functional group carbons. mmu.ac.uk
Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| Aromatic H | ~7.8 - 8.5 | Multiplet (m) | Carbonyl (C=O) | ~165 |
| Methylene (-CH₂-) | ~4.4 | Quartet (q) | Aromatic C-SO₂Cl | ~145 |
| Methyl (-CH₃) | ~1.4 | Triplet (t) | Aromatic C-COOEt | ~132 |
| Aromatic C-H | ~128 - 135 | |||
| Methylene (-CH₂-) | ~62 | |||
| Methyl (-CH₃) | ~14 |
Note: Predicted values are based on analogous compounds like ethyl benzoate (B1203000) and mthis compound. askfilo.commmu.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in structural confirmation. The molecular formula is C₉H₉ClO₄S, corresponding to a molecular weight of approximately 248.68 g/mol . biosynth.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. A key feature is the presence of an (M+2) peak with roughly one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Common fragmentation pathways for benzoates and sulfonyl chlorides include:
Loss of the ethoxy group (•OCH₂CH₃) from the ester.
Loss of the chlorine atom (•Cl) from the sulfonyl chloride group.
Cleavage of the sulfonyl chloride group (•SO₂Cl).
Formation of characteristic fragment ions, such as [C₇H₅O₅S]⁻ and [C₆H₄O₃S]⁻, has been noted in the fragmentation of the related 3-(chlorosulfonyl)benzoic acid. nih.gov
Predicted Mass Spectrometry Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | ~282.96 |
| [M+Na]⁺ | ~304.94 |
| [M-H]⁻ | ~280.94 |
Note: Predicted m/z values are for the related compound Ethyl 3-chloro-5-(chlorosulfonyl)benzoate. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. Key absorptions for the analogous para-isomer include a strong peak for the ester carbonyl (C=O) stretch at approximately 1750 cm⁻¹ and a strong band for the symmetric S=O stretch of the sulfonyl chloride group around 1370 cm⁻¹. Other expected bands include C-O stretching for the ester, S-Cl stretching, and various C-H and C=C stretching and bending vibrations from the aromatic ring and ethyl group. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum, as are the symmetric vibrations of the benzene ring. mdpi.comnih.gov The S=O stretching vibrations are also typically Raman active.
Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Ester) | Stretching | ~1750 - 1730 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Variable |
| S=O (Sulfonyl Chloride) | Asymmetric/Symmetric Stretching | ~1370 & ~1170 | Strong |
| C-O (Ester) | Stretching | 1300 - 1100 | Strong |
Note: Wavenumbers are approximate and based on data for analogous compounds. mdpi.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification of this compound after synthesis and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for analyzing the purity of benzoate derivatives. nih.gov A typical system might use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used for the analysis of volatile and thermally stable compounds like this compound. semanticscholar.org The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column to a detector, often a Flame Ionization Detector (FID).
Column Chromatography: For purification on a preparative scale, column chromatography using silica (B1680970) gel is frequently employed. A solvent system with a gradient of hexane (B92381) and ethyl acetate (B1210297) is typically effective for separating the desired product from starting materials and by-products.
Computational Chemistry and Theoretical Predictions of Reactivity
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of Ethyl 3-(chlorosulfonyl)benzoate. These calculations, often employing methods like Density Functional Theory (DFT), can determine the distribution of electrons within the molecule, which is key to its reactivity.
The electronic structure is heavily influenced by the two main functional groups: the electron-withdrawing chlorosulfonyl group (-SO₂Cl) and the ethyl benzoate (B1203000) group. The sulfonyl group, in particular, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For this compound, the LUMO is expected to be localized around the aromatic ring and the sulfonyl chloride, indicating these as the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. researchgate.net
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Low | Indicates a relatively low ability to donate electrons. |
| LUMO Energy | Low | Indicates a high propensity to accept electrons, making it a good electrophile. |
| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity compared to molecules with a large gap. |
| Electron Density | Depleted on the aromatic ring and sulfonyl group | These are the electrophilic centers of the molecule. |
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful computational tool used to explore the mechanisms of chemical reactions. science.gov For this compound, DFT studies can be employed to model its reactions, such as nucleophilic substitution at the sulfonyl chloride group or hydrolysis of the ester. These studies can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov
A key application of DFT would be to study the sulfonamide formation, a common reaction for this class of compounds. By reacting this compound with an amine, DFT calculations can predict the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is invaluable for optimizing reaction conditions in a laboratory setting. researchgate.net For instance, the calculations could compare the reactivity of different amines with this compound, helping to select the most suitable reactant.
Table 2: Hypothetical DFT-Calculated Parameters for the Reaction of this compound with Ammonia (B1221849)
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Energy of Reactants | - | The combined energy of this compound and ammonia before reaction. |
| Energy of Transition State | - | The energy of the highest point on the reaction pathway. |
| Energy of Products | - | The combined energy of the resulting sulfonamide and HCl. |
| Activation Energy | - | The difference in energy between the transition state and the reactants. |
Note: This table presents a hypothetical scenario as specific DFT studies on this reaction are not available in the public domain.
Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity and interactions with other molecules. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. nih.gov These simulations model the movement of atoms in the molecule over time, providing insights into its flexibility and preferred shapes.
The ethyl ester group, in particular, has several rotatable bonds, which can lead to different conformations. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, for example. The simulations can be performed in different environments, such as in a vacuum or in a solvent, to see how the surroundings affect the molecule's shape.
Prediction of Spectroscopic Parameters and Chemical Shifts
Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. For example, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts of the carbon and hydrogen atoms in this compound.
Furthermore, predicted collision cross-section (CCS) values, which are related to the molecule's shape and size in the gas phase, can be calculated. For a similar compound, Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate, predicted CCS values have been reported. uni.lu These theoretical predictions can aid in the identification and characterization of the compound using techniques like ion mobility-mass spectrometry.
Table 3: Predicted Collision Cross Section (CCS) for Adducts of the Analogue Ethyl 3-chloro-5-(chlorosulfonyl)benzoate
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 282.95931 | 150.6 |
| [M+Na]⁺ | 304.94125 | 161.3 |
| [M-H]⁻ | 280.94475 | 155.1 |
| [M+NH₄]⁺ | 299.98585 | 168.8 |
| [M+K]⁺ | 320.91519 | 156.6 |
Data sourced from PubChemLite for the analogue compound Ethyl 3-chloro-5-(chlorosulfonyl)benzoate.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While no specific QSAR models for the reactivity of this compound have been published, the principles of QSAR can be applied to understand how structural modifications would affect its reactivity.
For instance, a QSAR model could be developed to predict the rate of reaction of a series of substituted benzoyl chlorides with a particular nucleophile. The model would use various molecular descriptors, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft steric parameters), and lipophilicity (logP), to build a mathematical equation that relates these properties to the reaction rate. Such a model could then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired reactivity profiles.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 3-(chlorosulfonyl)benzoate?
this compound is synthesized via chlorosulfonylation of ethyl benzoate using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Key steps include:
- Dropwise addition of ClSO₃H to ethyl benzoate in DCM under strict temperature control (0°C) to minimize side reactions.
- Post-reaction purification via crystallization using a 20% ethyl acetate/hexane mixture, yielding ~81% purity .
- Solvent choice (DCM) enhances solubility and reaction efficiency, while hexane washing removes unreacted reagents.
Q. How can nucleophilic substitution reactions with this compound be optimized for amine coupling?
The chlorosulfonyl group acts as a reactive site for nucleophilic attack. For amine coupling:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Maintain a 1:1.1 molar ratio of amine to sulfonyl chloride to ensure complete substitution.
- Monitor pH (neutral to slightly basic) to deprotonate amines and enhance nucleophilicity .
Advanced Research Questions
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Advanced characterization involves:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm sulfonyl chloride and ester group positions.
- X-ray Crystallography : SHELXL refinement for high-resolution structural determination, particularly to identify potential twinning or disorder in crystal lattices .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₉H₉ClO₄S) and isotopic patterns.
Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives?
Yield discrepancies often arise from:
- Solvent Effects : DMF vs. THF alters reaction kinetics due to polarity differences.
- Catalyst Use : Triethylamine (TEA) accelerates substitution but may form salts requiring rigorous filtration.
- Temperature Gradients : Exothermic reactions require precise cooling (e.g., ice baths) to prevent decomposition .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The compound undergoes two primary pathways:
- Nucleophilic Substitution : Attack at the sulfonyl chloride group (e.g., with amines or alcohols), following second-order kinetics .
- Ester Hydrolysis : Under acidic/basic conditions, the ethyl ester converts to a carboxylic acid, altering reactivity. Kinetic studies (e.g., HPLC monitoring) reveal rate constants (k) dependent on solvent dielectric constants and nucleophile strength .
Methodological Challenges and Solutions
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
Strategies include:
- Stepwise Addition : Slow addition of ClSO₃H to control exothermicity.
- Inert Atmosphere : Nitrogen purging minimizes oxidation of intermediates.
- Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates the product from sulfonic acid byproducts .
Q. What computational tools aid in predicting the biological targets of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
